2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one
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Overview
Description
2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one is a fluorinated organic compound Fluorinated compounds are known for their unique chemical properties, which often include increased stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one typically involves the introduction of the difluoroacetyl group into a cyclohexanone derivative. One common method is the reaction of 3,5-dimethylcyclohexanone with difluoroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the use of catalysts and optimized reaction conditions can further improve the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce difluoromethyl derivatives .
Scientific Research Applications
2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one involves its interaction with various molecular targets. The difluoroacetyl group can form strong interactions with enzymes and receptors, altering their activity. This can lead to changes in metabolic pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroacetyl chloride: A precursor in the synthesis of various fluorinated compounds.
2,2-Difluoro-2-arylethylamines: Fluorinated analogs of neurotransmitters such as octopamine and noradrenaline.
Difluoroacetic anhydride: Used in the synthesis of fluorinated acyl derivatives .
Uniqueness
2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one is unique due to its specific structure, which combines the stability and reactivity of the difluoroacetyl group with the conformational flexibility of the cyclohexanone ring. This makes it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C10H14F2O2 |
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Molecular Weight |
204.21 g/mol |
IUPAC Name |
2-(2,2-difluoroacetyl)-3,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H14F2O2/c1-5-3-6(2)8(7(13)4-5)9(14)10(11)12/h5-6,8,10H,3-4H2,1-2H3 |
InChI Key |
FDBZOWBNGBLLQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(=O)C1)C(=O)C(F)F)C |
Origin of Product |
United States |
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